1,1,4,4-四甲氧基丁烷

描述

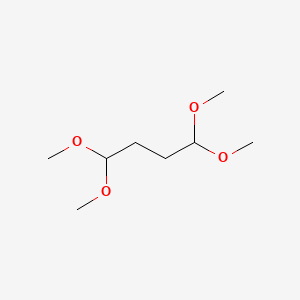

1,1,4,4-Tetramethoxybutane is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis. While the provided papers do not directly discuss 1,1,4,4-Tetramethoxybutane, they do provide insights into related compounds that can inform our understanding of its chemical behavior and applications.

Synthesis Analysis

The synthesis of related compounds such as 1,1,4,4-tetranitrobutane-2,3-diol has been achieved through the reaction of dinitromethane potassium salt with glyoxal, indicating that similar strategies could potentially be applied to synthesize 1,1,4,4-Tetramethoxybutane . Additionally, the synthesis of 3,3,4,4-tetraethoxybut-1-yne through the ring opening of a dibromo-chloro-diethoxymethylcyclopropane suggests that etherification reactions might be a viable pathway for synthesizing tetramethoxy derivatives .

Molecular Structure Analysis

X-ray crystal structure analysis has been performed on 1,1,4,4-tetranitrobutane-2,3-diol, revealing that the conformation of the molecule is significantly stabilized by electrostatic interactions . This insight could be extrapolated to suggest that 1,1,4,4-Tetramethoxybutane may also exhibit a stable conformation due to similar intramolecular forces, although direct studies on this compound would be necessary to confirm such hypotheses.

Chemical Reactions Analysis

The related compound (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol has been used extensively as a protecting group for boronic acids in asymmetric synthesis . This indicates that methoxy groups in the 1,1,4,4-tetramethoxybutane structure could potentially serve similar roles in protecting functional groups during chemical transformations. Furthermore, the instability of 3,3,4,4-tetraethoxybut-1-yne in acidic conditions leading to deketalization suggests that 1,1,4,4-Tetramethoxybutane might also undergo similar reactions under acidic conditions .

Physical and Chemical Properties Analysis

The thermal stability of 3,3,4,4-tetraethoxybut-1-yne up to 150°C suggests that 1,1,4,4-Tetramethoxybutane may also exhibit stability at elevated temperatures . The stability of the compound in neutral and basic aqueous solutions is also noted, which could be relevant for the storage and handling of 1,1,4,4-Tetramethoxybutane . However, the specific physical and chemical properties of 1,1,4,4-Tetramethoxybutane would need to be determined through experimental studies.

科学研究应用

1. 计算分析和包合物

已经研究了1,1,4,4-四甲氧基丁烷的潜力,用于形成包合物。例如,Barton等人(2013年)确定了(+)-(2R,3R)-1,1,4,4-四苯基丁烷-1,2,3,4-四醇(TETROL)作为与吡啶和甲基吡啶形成包合物的有效宿主化合物。这项研究突出了其在计算和晶体学分析中的实用性,重点放在丁烷骨架采用刚性反式构象 (Barton et al., 2013)。

2. 新化合物的合成

使用1,1,4,4-四甲氧基丁烷作为前体合成新化合物一直是研究的课题。Bonacorso等人(2009年)描述了从1,1,3,3-四甲氧基丁烷三氟乙酰化反应合成新前体,导致新系列的二氢吡唑和芳香吡唑 (Bonacorso et al., 2009)。

3. 不对称有机合成

在不对称有机合成领域,酒石酸衍生的1,1,4,4-四甲氧基丁烷化合物已被广泛利用。Berg等人(2012年)探讨了其作为硼酸保护基的使用,使得可以获得各种纯有机硼试剂和中间体 (Berg et al., 2012)。

4. 大气化学和物理状态分析

该化合物也在大气化学的背景下进行了研究。Lessmeier等人(2018年)合成了异戊二烯的氧化产物2-甲基丁烷-1,2,3,4-四醇,并研究了其在气溶胶中的物理相态,为异戊二烯衍生的二次有机气溶胶的行为提供了见解 (Lessmeier et al., 2018)。

5. 穴形成

报道了使用1,1,4,4-四甲氧基丁烷衍生物形成穴的研究。Barton等人(2015年)发现TETROL作为环己酮和甲基环己酮的有效宿主,形成独特构象的穴 [(Barton等人,2015)](https://consensus.app/papers/clathrates-tetrol-further-aspects-selective-inclusion-barton/1e8332c8ae6156d1a0cde9e97000ae33/?utm_source=chatgpt)。

6. 新衍生物的合成

涉及1,1,4,4-四甲氧基丁烷的新衍生物的合成一直是一个感兴趣的话题。例如,Kuznetsov等人(2015年)对四亚甲基二乙烯四胺与各种4-苯基丁酮衍生物的缩合进行了研究,导致了香味化合物的创造,如1-苄基-3,6-二氮杂双螺烷-9-酮 (Kuznetsov et al., 2015)。

7. 光化学探索

该化合物在光化学中的作用也受到了探索。Buys等人(2010年)研究了环状α-酮氧肟甲醚及其非环状类似物的光化学,包括1,1,4,4-四甲氧基丁烷衍生物,在乙腈中λ 254 nm处 (Buys等人,2010)。

8. DNA-蛋白质交联研究

值得注意的是,已经研究了1,1,4,4-四甲氧基丁烷诱导DNA-蛋白质交联的能力。Michaelson-Richie等人(2010年)的研究重点是在存在1,2,3,4-二环氧丁烷的情况下,识别形成共价DNA-蛋白质交联的蛋白质 (Michaelson-Richie et al., 2010)。

9. 铜酞菁的合成

Özer等人(2006年)合成了新的四(双(五氟苯基)甲氧基)取代的无金属和金属酞菁配合物,使用1,1,4,4-四甲氧基丁烷的衍生物,扩展了其在有机电子领域的应用 (Özer等人,2006年)。

10. 循环醚的催化和乙醇解

在催化领域,磺酸氨被用作循环醚(包括四氢呋喃)的乙醇解催化剂,产生1,4-二乙酰氧基丁烷,其中1,1,4,4-四甲氧基丁烷衍生物发挥了关键作用 (Wang et al., 2004)

安全和危害

The safety data sheet for 1,1,4,4-Tetramethoxybutane suggests avoiding breathing its mist, gas or vapours and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of fire, dry chemical, foam, or carbon dioxide should be used to extinguish it .

作用机制

Target of Action

1,1,4,4-Tetramethoxybutane is a chemical compound that primarily targets reactive intermediates, such as aldehydes . These intermediates play a crucial role in various biochemical reactions, including polymerization processes .

Mode of Action

The compound interacts with its targets through a process known as acetalization . In this process, 1,1,4,4-Tetramethoxybutane forms a protective layer around the reactive functionalities of the intermediates, such as aldehydes . This protective layer suppresses the involvement of these intermediates in polymerization reactions .

Biochemical Pathways

The primary biochemical pathway affected by 1,1,4,4-Tetramethoxybutane is the polymerization of furan . The compound suppresses the polymerization of furan, an important product from the catalytic pyrolysis of biomass . This suppression is achieved by stabilizing the reactive intermediates involved in the polymerization process .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature . It has a boiling point of 89℃ at 12.8mmHg , indicating that it can be easily vaporized under reduced pressure. This could potentially impact its bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of 1,1,4,4-Tetramethoxybutane’s action is the suppression of polymerization reactions . By stabilizing reactive intermediates, the compound prevents these intermediates from participating in polymerization, thereby inhibiting the formation of polymers .

Action Environment

The action of 1,1,4,4-Tetramethoxybutane is influenced by the solvent in which it is dissolved . For instance, in methanol, the compound effectively suppresses the polymerization of furan . . This suggests that the efficacy and stability of 1,1,4,4-Tetramethoxybutane can be significantly affected by the environmental conditions in which it is used.

属性

IUPAC Name |

1,1,4,4-tetramethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRGNROMZGSJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460453 | |

| Record name | 1,1,4,4-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,4,4-Tetramethoxybutane | |

CAS RN |

6922-39-0 | |

| Record name | 1,1,4,4-tetramethoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,1,4,4-Tetramethoxybutane in organic synthesis?

A1: 1,1,4,4-Tetramethoxybutane serves as a valuable precursor for synthesizing acetylene derivatives. [] A notable example is its use in the preparation of acetylene dicarboxaldehyde dimethyl acetal. The compound undergoes deprotection in the presence of formic acid to yield the desired aldehyde. This synthetic route highlights the utility of 1,1,4,4-Tetramethoxybutane in accessing important building blocks for organic synthesis.

Q2: How is 1,1,4,4-Tetramethoxybutane used in material science?

A2: 1,1,4,4-Tetramethoxybutane, alongside its analog 1,1,5,5-tetramethoxybutane, acts as an effective crosslinking agent for cellulose in aqueous media. [] This crosslinking enhances the material's physicochemical and mechanical properties, expanding its potential applications in various fields. The use of these acetals as crosslinkers offers a safer and more environmentally friendly alternative compared to some traditional, potentially toxic crosslinking agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)